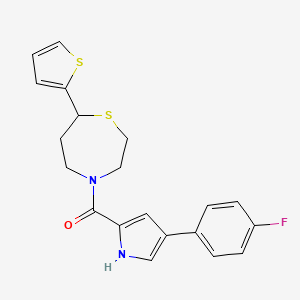

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Description

The compound "(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone" is a heterocyclic molecule combining a pyrrole ring substituted with a 4-fluorophenyl group and a 1,4-thiazepane ring bearing a thiophen-2-yl moiety.

Properties

IUPAC Name |

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2OS2/c21-16-5-3-14(4-6-16)15-12-17(22-13-15)20(24)23-8-7-19(26-11-9-23)18-2-1-10-25-18/h1-6,10,12-13,19,22H,7-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQIQBSDWBAHCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, also known by its CAS number 1798047-29-6, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 343.4 g/mol. The structure features a pyrrole ring and a thiazepane moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 1798047-29-6 |

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, thiazepane derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that related compounds induced apoptosis in human breast cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The presence of fluorinated phenyl groups in the structure suggests potential antimicrobial activity. Compounds with fluorinated aromatic systems have been reported to possess enhanced antibacterial effects against Gram-positive and Gram-negative bacteria . Preliminary studies indicate that this compound exhibits significant inhibition against Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Emerging evidence suggests that this compound may also have neuroprotective properties. Similar thiazepane derivatives have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazepane derivatives and evaluated their cytotoxicity against several cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Testing

A comparative study assessed the antimicrobial efficacy of various fluorinated compounds. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent .

Synthesis Methods

The synthesis of this compound can be achieved through multi-step reactions involving:

- Formation of the pyrrole ring via cyclization.

- Introduction of the thiophene group using electrophilic substitution.

- Coupling with thiazepane derivatives through amide bond formation.

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Families

A. Thiophene-Containing Analogues describes thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21), which shares the thiophene-methanone motif but replaces the thiazepane ring with a piperazine. Key differences:

- Electronic Effects : The 4-fluorophenyl group in the target compound may enhance electron-withdrawing properties compared to the trifluoromethylphenyl group in Compound 21, altering solubility and metabolic stability .

B. Pyrrole-Based Analogues The 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone from features a triazole core but lacks the pyrrole-thiazepane framework. Key distinctions:

- Aromatic Substitution : The difluorophenyl and phenylsulfonyl groups in ’s compound introduce steric bulk and polarity, whereas the target compound’s 4-fluorophenyl and thiophene groups prioritize lipophilicity and π-π stacking .

- Synthetic Routes : Both compounds employ α-halogenated ketones in nucleophilic substitution reactions, but the target compound’s thiazepane synthesis may require additional cyclization steps .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s predicted LogP aligns with moderate lipophilicity, suitable for blood-brain barrier penetration, but may require formulation adjustments for aqueous solubility.

Structural Characterization Techniques

Crystallographic studies using SHELXL () are critical for confirming the stereochemistry of the thiazepane ring and methanone linkage. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.